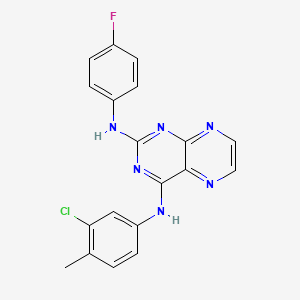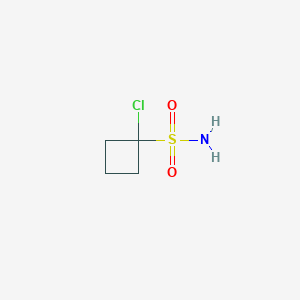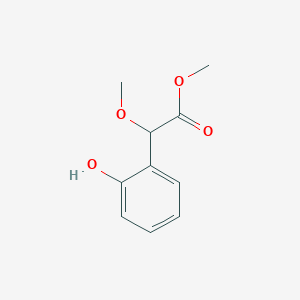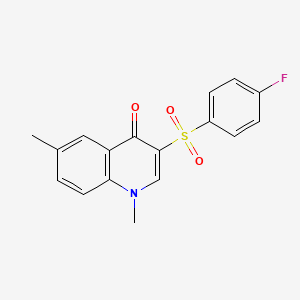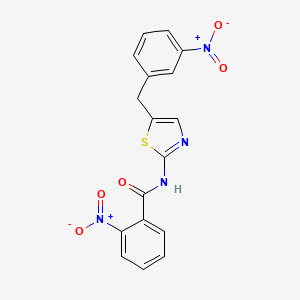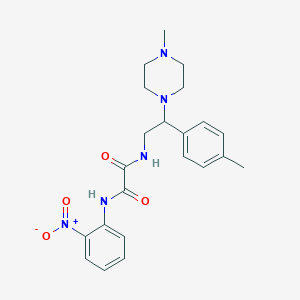![molecular formula C21H22F3N3OS B2910885 (4-Benzylpiperazino){2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone CAS No. 478081-13-9](/img/structure/B2910885.png)
(4-Benzylpiperazino){2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzylpiperazino){2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone is a useful research compound. Its molecular formula is C21H22F3N3OS and its molecular weight is 421.48. The purity is usually 95%.
BenchChem offers high-quality (4-Benzylpiperazino){2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Benzylpiperazino){2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurogenic Properties and Cognitive Function Improvement
A study by Liu et al. (2019) explored the application of a neurogenic molecule, NSI-189 (which shares structural similarities with the specified compound), in enhancing synaptic plasticity and reversing cognitive and motor function impairments in a mouse model of Angelman Syndrome. The research indicated that NSI-189 could potentially treat Angelman Syndrome by activating specific neurological pathways and improving synaptic plasticity, suggesting a broader implication for neurodevelopmental disorders treatment (Liu et al., 2019).
Antioxidant and Antimicrobial Activities
Research into the synthesis and antioxidant properties of various compounds, including derivatives of the specified chemical structure, highlighted their effectiveness as antioxidants. Çetinkaya et al. (2012) synthesized derivatives that demonstrated significant antioxidant power, with potential implications for developing new antioxidant agents (Çetinkaya et al., 2012). Additionally, Patel et al. (2011) investigated the antimicrobial activity of new pyridine derivatives, finding variable and modest activity against bacteria and fungi, suggesting potential for antimicrobial applications (Patel et al., 2011).
Inhibitor Development for Neurological Conditions
A study by Morera et al. (2012) on the development and characterization of inhibitors targeting endocannabinoid hydrolases FAAH and MAGL revealed that derivatives of the specified compound could act as potent inhibitors, suggesting potential therapeutic applications in treating conditions related to the endocannabinoid system (Morera et al., 2012).
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of related compounds has provided insights into their chemical properties and potential applications. Studies by Huang et al. (2021) on boric acid ester intermediates indicated the versatility of these compounds in chemical synthesis, with detailed structural characterization through X-ray diffraction and DFT studies, underscoring their importance in organic synthesis and materials science (Huang et al., 2021).
Propriétés
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3OS/c22-18(19(23)24)8-14-29-20-17(7-4-9-25-20)21(28)27-12-10-26(11-13-27)15-16-5-2-1-3-6-16/h1-7,9H,8,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMCPISYKHYSPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(N=CC=C3)SCCC(=C(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

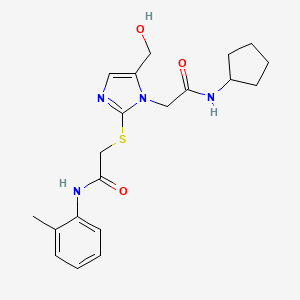
![N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-ethyl-2-[(Z)-ethylimino]-4-oxo-thiazolidin-5-yl}-acetamide](/img/structure/B2910804.png)
![ethyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2910805.png)
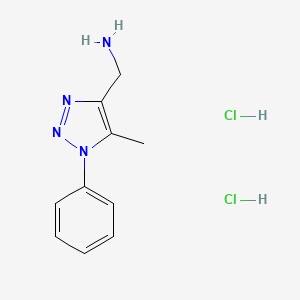
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2910810.png)
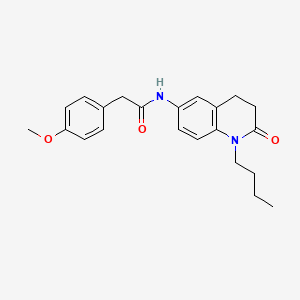
![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea](/img/structure/B2910812.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2910813.png)
